molecular formula C22H18ClN3O3S2 B2583964 3-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide CAS No. 895017-71-7

3-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide

Cat. No.: B2583964
CAS No.: 895017-71-7
M. Wt: 471.97
InChI Key: QJBPPMLDZUQFCM-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide is a structurally complex small molecule featuring a benzenesulfonyl group, a 4-chloro-benzothiazol ring, and a pyridin-3-ylmethyl moiety linked via a propanamide chain. The benzothiazol scaffold is a hallmark of bioactive compounds, often associated with kinase inhibition, antimicrobial activity, and anticancer properties . The benzenesulfonyl group may contribute to hydrogen bonding and electrostatic interactions with biological targets, while the pyridinylmethyl group could augment solubility and π-π stacking in binding pockets.

Structural determination of such molecules often employs crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S2/c23-18-9-4-10-19-21(18)25-22(30-19)26(15-16-6-5-12-24-14-16)20(27)11-13-31(28,29)17-7-2-1-3-8-17/h1-10,12,14H,11,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBPPMLDZUQFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazoles or sulfonamides.

Scientific Research Applications

3-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs highlight key variations in functional groups, molecular properties, and hypothesized biological activities. Below is a comparative analysis with two closely related compounds from the literature.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Functional Groups Hypothesized Activity
3-(Benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide C₂₂H₁₉ClN₄O₃S₂* ~542.0 4-chloro-benzothiazol, benzenesulfonyl, pyridinylmethyl Kinase inhibition, enzyme targeting
2-(3-Benzoylphenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide C₂₄H₂₀N₂O₂S 400.49 4-methyl-benzothiazol, benzoyl, propanamide Antimicrobial, anticancer
4-(Benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine C₁₄H₁₂ClN₃O₂S₂ 377.85 5-chloro-thiazol, benzenesulfonyl, pyridinylmethyl Drug discovery candidate

*Hypothetical molecular formula based on structural analysis.

Key Comparisons:

Structural Features :

  • The target compound and the thiazol-2-amine derivative share a benzenesulfonyl group and pyridinylmethyl substituent. However, the propanamide chain in the target compound introduces additional hydrogen-bonding capacity compared to the amine group in .
  • The benzoylphenyl analog lacks a sulfonyl group but includes a benzoyl moiety, which may reduce polarity compared to the target compound.

Physicochemical Properties: The target compound’s higher molecular weight (~542 vs. 377.85–400.49) suggests reduced bioavailability, a common challenge for larger molecules.

Synthetic Routes :

  • Suzuki-Miyaura cross-coupling (evidenced in for a sulfonamide-containing chromene derivative) could be applicable for introducing the pyridinylmethyl group. Amide bond formation between the propanamide and benzothiazol/pyridine substituents is likely a critical step.

Biological Activity: Benzothiazol derivatives like are frequently explored as antimicrobials or kinase inhibitors due to their planar aromatic systems. The target compound’s sulfonyl and pyridine groups may broaden its target specificity compared to .

Biological Activity

The compound 3-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure incorporates several functional groups that contribute to its biological activity, particularly in the fields of oncology and neurology.

Chemical Structure and Properties

The molecular formula of the compound is C22H26ClN3O3S2C_{22}H_{26}ClN_{3}O_{3}S_{2}, with a molecular weight of 516.5 g/mol. The compound features:

  • Benzothiazole moiety : Known for its pharmacological properties.
  • Sulfonamide group : Often associated with antibacterial activity.
  • Pyridine ring : Contributes to the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related benzothiazole derivatives have shown potent inhibitory activity against various cancer cell lines:

CompoundCell LineIC50 (nM)
7eSKRB-31.2
7eSW6204.3
7eA54944
7eHepG248

These results indicate that the benzothiazole structure is crucial for inducing apoptosis in cancer cells, suggesting that our compound may exhibit similar properties due to its structural similarities .

Anticonvulsant Properties

Compounds containing the benzothiazole group have also been investigated for their anticonvulsant effects. The mechanism is believed to involve the modulation of neurotransmitter systems and inhibition of specific enzymes, which could be beneficial in treating epilepsy and other CNS disorders .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Targeting enzymes involved in cellular signaling pathways.
  • Receptor Modulation : Interacting with neurotransmitter receptors to alter synaptic transmission.
  • Induction of Apoptosis : Promoting programmed cell death in cancer cells through various pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to our target molecule:

  • Antitumor Activity : A series of benzothiazole derivatives were synthesized and evaluated for their anticancer properties, revealing that certain modifications significantly enhance potency against specific cancer types .
  • Neuroprotective Effects : Research has indicated that related compounds exhibit neuroprotective effects, suggesting potential applications in neurodegenerative diseases .

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